
4'-Demethylpicropodophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethylpicropodophyllin typically involves the biotransformation of 4’-demethylepipodophyllotoxin. This process can be optimized using Bacillus fusiformis CICC 20463, which converts 4’-demethylepipodophyllotoxin into 4’-demethylepipodophyllic acid under controlled conditions . The optimal conditions for this biotransformation include a medium composition of 5 g/L yeast extract, 10 g/L peptone, 40 g/L sucrose, and 3 g/L NaCl. The substrate concentration and culture pH are also critical, with 100 mg/L substrate and pH 9.0 being ideal for maximum production .
Industrial Production Methods: Industrial production of 4’-Demethylpicropodophyllin may involve large-scale biotransformation processes, utilizing optimized conditions to ensure high yield and purity. The use of biocatalysts and controlled fermentation processes are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Demethylpicropodophyllin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4’-Demethylpicropodophyllin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: It serves as a tool for studying cellular processes and mechanisms, particularly those related to cell growth and apoptosis.
Mecanismo De Acción
4’-Demethylpicropodophyllin exerts its effects primarily by inhibiting the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to target IGF1R makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Podophyllotoxin: A naturally occurring lignan with similar anticancer properties but higher toxicity.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment.
Uniqueness: 4’-Demethylpicropodophyllin is unique due to its lower toxicity compared to podophyllotoxin and its specific mechanism of action targeting IGF1R. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H20O8 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(5R,5aR,8aS,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18+,19-/m0/s1 |
Clave InChI |
YVCVYCSAAZQOJI-FTNBBQJZSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


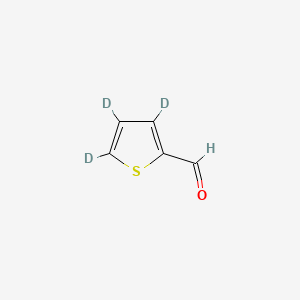
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
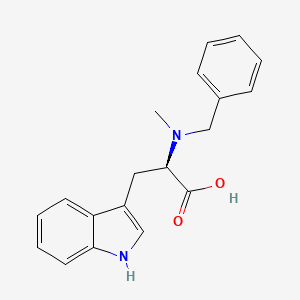
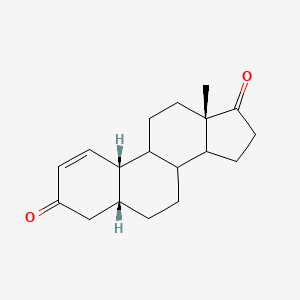
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
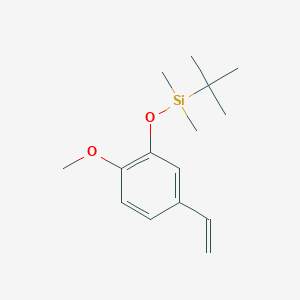
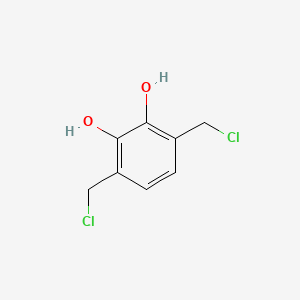

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
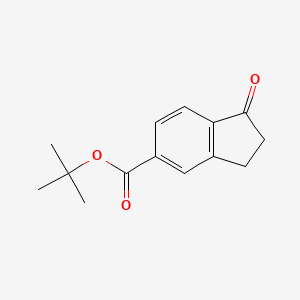

![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

